molecular formula C14H20N2O3S B2527092 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide CAS No. 953158-79-7

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide

Cat. No.: B2527092
CAS No.: 953158-79-7
M. Wt: 296.39
InChI Key: SDAOHRRKZKRBIK-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39

Mechanism of Action

Target of Action

The primary target of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is Factor Xa (FXa) , a critical enzyme in the blood coagulation cascade . FXa plays a pivotal role in the conversion of prothrombin to thrombin, which subsequently leads to the formation of a blood clot .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, thereby preventing its interaction with its substrates . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the active site .

Biochemical Pathways

By inhibiting FXa, this compound disrupts the blood coagulation cascade , specifically the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the compound affects both the coagulation pathway and platelet activation pathway, leading to an overall antithrombotic effect .

Pharmacokinetics

This compound exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl this compound has been identified as the major circulating metabolite in humans, it is inactive against human FXa .

Result of Action

The molecular and cellular effects of this compound’s action are primarily antithrombotic. By inhibiting FXa, it reduces thrombin generation and indirectly inhibits platelet aggregation . This leads to a decrease in blood clot formation, which can be beneficial in the prevention and treatment of various thromboembolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide typically involves the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinylphenyl structure.

    Other Sulfonamides: Compounds with similar sulfonamide groups but different substituents on the aromatic ring.

Uniqueness

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is unique due to its specific combination of a piperidinylphenyl group and an ethanesulfonamide moiety, which imparts distinct chemical and biological properties .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-20(18,19)15-12-7-8-13(11(2)10-12)16-9-5-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAOHRRKZKRBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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